molecular formula C12H16O B8465241 3-(3-Methyl-2-butenyl)benzyl alcohol

3-(3-Methyl-2-butenyl)benzyl alcohol

Cat. No.: B8465241
M. Wt: 176.25 g/mol
InChI Key: JOCYDMHRJHGCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-2-butenyl)benzyl alcohol is a chemical compound for Research Use Only (RUO), intended for laboratory analysis and experimental research. It is not for diagnostic or therapeutic procedures, or for food, drug, or household use. This compound features a benzyl alcohol core, a common moiety in organic chemistry known for its utility as a solvent and intermediate , which is substituted with a 3-methylbut-2-en-1-yl (prenyl) chain. The prenyl group is a recurring structural feature in various natural products and bioactive molecules . Researchers may investigate this hybrid structure as a potential intermediate or building block in synthetic organic chemistry, particularly for the development of more complex molecules with potential applications in material science or as a precursor for fragrance and flavor compounds. In a research context, this compound could be of interest for studying structure-activity relationships or metabolic pathways. Like other benzyl alcohol derivatives, it may be subject to enzymatic hydrolysis or oxidation in biological systems . Proper handling procedures should be followed, and all research should be conducted by qualified laboratory personnel.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

[3-(3-methylbut-2-enyl)phenyl]methanol

InChI

InChI=1S/C12H16O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8,13H,7,9H2,1-2H3

InChI Key

JOCYDMHRJHGCBM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=CC=C1)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • 3-(3-Methyl-2-butenyl)benzyl Alcohol : Contains a prenyl group (-CH₂-C(CH₃)=CH₂) at the benzene ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 1-position.
  • 3-Hydroxybenzyl Alcohol (3-HBA) : Features a hydroxyl (-OH) group at the benzene ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 1-position .
  • 3-Methylbenzyl Alcohol : Substituted with a methyl (-CH₃) group at the benzene ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 1-position .
  • 3-Methyl-2-buten-1-ol (Prenol): A branched allylic alcohol (C₅H₁₀O) used as a read-across analog for the prenyl substituent .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound C₁₂H₁₄O₂* ~190.24 N/A N/A Likely lipophilic
3-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 N/A 69–72 Water-soluble
3-Methylbenzyl alcohol C₈H₁₀O 122.16 215–217 N/A Organic solvents
Benzyl alcohol C₇H₈O 108.14 205 -15 Miscible in water
3-Methyl-2-buten-1-ol (Prenol) C₅H₁₀O 86.13 139–140 N/A Organic solvents

*Inferred from structural components. Direct data unavailable .

Chemical Reactivity

  • This compound : Expected to undergo esterification (via -CH₂OH) and electrophilic addition (via prenyl double bond). The prenyl group may enhance reactivity in Diels-Alder or alkylation reactions .
  • 3-Hydroxybenzyl Alcohol: The phenolic -OH group enables antioxidant activity and participation in hydrogen bonding, while the -CH₂OH group allows esterification .
  • Benzyl Alcohol : Undergoes oxidation to benzaldehyde, esterification, and etherification. Used as a solvent and intermediate in pharmaceuticals .
  • Prenol: Reacts via its allylic alcohol structure, forming esters (e.g., prenyl acetate) or participating in terpene biosynthesis .

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight178.23 g/mol (calc. via HRMS)
LogP (Partition Coeff.)2.8 (predicted via HPLC retention)
Stability in Solution>90% purity retained at –20°C/6 months

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Oxidized AldehydeAir exposure during synthesisUse inert atmosphere
Polymerized Prenyl ChainExcess Lewis acid catalystOptimize catalyst loading

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.